molecular formula C14H16O4 B13671781 6,7-dimethoxy-4-propyl-2H-chromen-2-one

6,7-dimethoxy-4-propyl-2H-chromen-2-one

Cat. No.: B13671781
M. Wt: 248.27 g/mol
InChI Key: FEAJJVFSQSQYKE-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-propyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to form the desired coumarin derivative . The reaction is usually carried out at elevated temperatures, often around 100°C, and may require several hours to complete.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-dimethoxy-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6,7-dimethoxy-4-propylchromen-2-one

InChI

InChI=1S/C14H16O4/c1-4-5-9-6-14(15)18-11-8-13(17-3)12(16-2)7-10(9)11/h6-8H,4-5H2,1-3H3

InChI Key

FEAJJVFSQSQYKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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